N-cyclohexyl-3,4-dimethoxyaniline
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-cyclohexyl-3,4-dimethoxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-16-13-9-8-12(10-14(13)17-2)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3 |
InChI Key |
GWOHYZFUKIKVAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCCC2)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation Method
This approach involves the nucleophilic substitution of a cyclohexyl halide (e.g., cyclohexyl bromide or chloride) with 3,4-dimethoxyaniline. The reaction proceeds under basic conditions to facilitate the displacement of the halide by the aniline nitrogen.
- React 3,4-dimethoxyaniline with cyclohexyl halide in the presence of a base such as potassium carbonate or sodium hydride.
- Use an aprotic solvent like dimethylformamide or acetonitrile.
- Heat the mixture under reflux for several hours.
- Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
- The crude product is purified by recrystallization or chromatography.
- Straightforward reaction setup.
- Moderate to good yields depending on reaction optimization.
- Possible formation of dialkylated byproducts.
- Requires careful control of stoichiometry and reaction time.
Reductive Amination Method
This method involves the condensation of 3,4-dimethoxyaniline with cyclohexanone to form an imine intermediate, which is subsequently reduced to the secondary amine.
- Mix 3,4-dimethoxyaniline and cyclohexanone in a suitable solvent such as methanol or ethanol.
- Add a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst.
- Stir the mixture at room temperature or slightly elevated temperature until the reaction completes.
- Work-up involves filtration to remove catalyst, solvent evaporation, and purification by chromatography or crystallization.
- High selectivity for monoalkylation.
- Mild reaction conditions.
- Use of toxic reducing agents requires careful handling.
- Catalyst recovery and reuse may be necessary for cost efficiency.
A patent (EP0595332B1) describes a catalytic process involving phenol derivatives and cyclohexanone in the presence of palladium catalysts to prepare substituted diphenylamines, which can be adapted for N-cyclohexyl-3,4-dimethoxyaniline synthesis.
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | 5% Palladium on carbon (Pd/C) |
| Catalyst amount | 0.001 to 0.2 gram-atom per gram-molecule of aniline |
| Temperature | 150°C to 300°C (preferably 170°C to 280°C) |
| Reaction time | 5 to 8 hours with dropwise addition |
| Solvent | Phenol or substituted phenol |
Procedure Summary:
- Cyclohexanone and phenol are charged into an autoclave with Pd/C catalyst.
- 3,4-dimethoxyaniline is added dropwise under nitrogen atmosphere while maintaining temperature.
- After addition, stirring continues to complete the reaction.
- Catalyst is filtered off, and the product is isolated by distillation or crystallization.
- High conversion and selectivity.
- Catalyst can be recovered and reused.
| Entry | Reaction Temperature (°C) | Conversion (%) | Selectivity (%) | Byproduct Yield (%) |
|---|---|---|---|---|
| 1 | 200 | 99.4 | 99.8 | <1 |
| 2 | 180 | 98.7 | 99.5 | 0.6 |
After synthesis, the product is typically purified and characterized by:
- Distillation or recrystallization to obtain pure compound.
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
- Mass spectrometry for molecular weight verification.
- Chromatographic methods (e.g., column chromatography) for isolation from reaction mixtures.
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 3,4-dimethoxyaniline + cyclohexyl halide | Base, aprotic solvent, reflux | Simple, moderate yields | Byproducts, stoichiometry control needed |
| Reductive Amination | 3,4-dimethoxyaniline + cyclohexanone + reducing agent | Mild temperature, Pd catalyst or NaBH3CN | High selectivity, mild conditions | Toxic reagents, catalyst handling |
| Catalytic Hydrogenation | Phenol derivative + cyclohexanone + 3,4-dimethoxyaniline + Pd/C | 150-300°C, hydrogen transfer catalyst | High conversion, catalyst reuse | High temperature, specialized equipment |
- The catalytic hydrogenation method shows excellent selectivity and yield when the aniline is added dropwise, preventing side reactions and improving product purity.
- Palladium catalysts supported on carbon, alumina, or magnesium oxide exhibit varied activity, with Pd/C being most effective.
- Reaction temperatures between 170°C and 280°C optimize conversion without excessive byproduct formation.
- Recovery and recycling of phenol and catalyst improve process sustainability.
- Reductive amination methods benefit from kinetic studies optimizing reducing agent equivalents and reaction time for maximal yield.
This compound can be prepared efficiently by several methods, notably alkylation, reductive amination, and catalytic hydrogenation. The choice of method depends on available reagents, desired purity, and scale. Catalytic hydrogenation with palladium catalysts under controlled conditions offers high yield and selectivity, making it suitable for industrial applications. Analytical techniques ensure product quality, and ongoing research continues to optimize these processes for improved efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyl-3,4-dimethoxyaniline.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-cyclohexyl-3,4-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3,4-dimethoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s electronic properties, affecting its binding affinity and specificity for molecular targets. The cyclohexyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes .
Comparison with Similar Compounds
Physical and Crystallographic Properties
- 4-Chloro-N-(3,4-dimethoxyphenylmethylidene)aniline: Exhibits two distinct molecular conformations in its crystal structure, with dihedral angles of 19.68° and 45.54° between aromatic planes .
- 2,4-Dimethoxyaniline: Boasts a molecular weight of 153.18 g/mol and a density of 1.15 g/cm³ . The cyclohexyl variant’s molecular weight (estimated ~235 g/mol) and lower density (due to non-planar structure) may enhance solubility in organic solvents.
Data Table: Key Properties of N-Cyclohexyl-3,4-dimethoxyaniline and Analogs
*Reported yields are for synthesis steps described in referenced evidence.
Biological Activity
N-Cyclohexyl-3,4-dimethoxyaniline is an organic compound notable for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its aromatic amine structure, which includes a cyclohexyl group and two methoxy substituents located at the 3 and 4 positions of the aniline ring. The molecular formula is , with a molecular weight of approximately 221.30 g/mol. This unique structure contributes to its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Several studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms underlying these effects may involve:
- Inhibition of Cell Cycle Progression : Compounds similar to this compound have been shown to interfere with key regulatory proteins involved in cell cycle progression.
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
A study reported that derivatives of this compound demonstrated IC50 values in the low micromolar range against several cancer types, indicating potent activity (see Table 1) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 2.5 | Cell cycle arrest, apoptosis induction |
| This compound | A549 (Lung Cancer) | 1.8 | Apoptosis via caspase activation |
| This compound | HeLa (Cervical Cancer) | 3.0 | Inhibition of proliferation |
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Interaction : Studies suggest that this compound may interact with specific receptors involved in cell signaling pathways that regulate growth and survival.
- Enzyme Inhibition : It has been observed to inhibit enzymes associated with tumor progression and metastasis.
Case Studies
-
Study on MCF-7 Cells :
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant decrease in cell viability after treatment with the compound for 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the hypothesis that this compound induces cell death through apoptosis . -
A549 Lung Cancer Model :
In another study using A549 lung cancer cells, treatment with this compound resulted in a marked reduction in cell proliferation rates. The study highlighted the compound's potential as a therapeutic agent against lung cancer due to its selective cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
